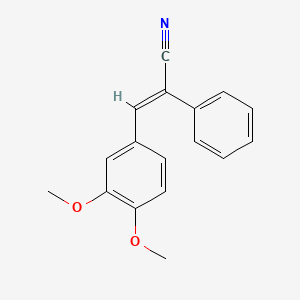
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile
Übersicht
Beschreibung
The compound (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is a type of acrylonitrile derivative characterized by the presence of a phenyl group and a 3,4-dimethoxyphenyl group attached to the acrylonitrile moiety. While the specific compound is not directly studied in the provided papers, similar compounds with acrylonitrile functionalities and substituted phenyl groups have been synthesized and investigated for various properties and applications, such as anticancer activities and potential use in liquid crystal technology .
Synthesis Analysis
The synthesis of related acrylonitrile compounds typically involves base-catalyzed Knoevenagel condensation reactions. For instance, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile was synthesized using a base-catalyzed reaction of 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . Similarly, other phenylacrylonitrile derivatives have been synthesized through condensation and etherification procedures . These methods are likely applicable to the synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile, with the appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be characterized using various spectroscopic techniques. For example, the structures of synthesized compounds in the related studies were described using melting point, mass spectrometry (MALDI-TOF-MS), FT-IR, elemental analysis, and NMR spectroscopy . X-ray diffraction and DFT quantum-chemical calculations have been used to investigate the Z/E isomerism and crystal structures of similar compounds . These techniques would be essential in determining the molecular structure of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile.
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives can be influenced by the substituents on the phenyl rings. For instance, the addition of amines to a benzene solution of an acrylonitrile derivative resulted in a color change due to ion-pair formations between the compound and the amines through proton transfer reactions . This suggests that (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile may also undergo similar reactions with amines or other nucleophiles, leading to potential applications in sensing or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives can be diverse. For example, some derivatives exhibit high fluorescence in both solid state and solution, which is a desirable property for applications in optoelectronics and as fluorescent probes . The in vitro anticancer activities of certain acrylonitrile derivatives against various cancer cell lines have been investigated, indicating potential therapeutic applications . Theoretical analyses such as DFT and TD-DFT can provide insights into electronic properties, vibrational wavenumbers, and nonlinear optical properties of these compounds . These analyses would be relevant for a comprehensive understanding of the physical and chemical properties of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile.
Wissenschaftliche Forschungsanwendungen
Dipolarophile in Heterocycle Synthesis : This compound has been used as a dipolarophile in the construction of bioactive heterocycles. It's synthesized through a base-catalyzed reaction involving 3,4-dimethoxybenzaldehyde and (4-methoxyphenyl) acetonitrile (Naveen et al., 2006).
Precursor in Pyridazinone Synthesis : It serves as a precursor in synthesizing new pyridazinone compounds, which have potential pharmacological properties like antihypertensive and antifungal activities (Arrué et al., 2017).
Component in Triazine Synthesis : This compound is involved in the synthesis of 1,3,5-triazines containing chalcone moieties, highlighting its versatility in organic synthesis (Tayade & Waghmare, 2016).
Reactivity with Phosphorus Pentabromide : Its interaction with phosphorus pentabromide has been studied, which is significant in understanding its chemical behavior and potential applications in synthetic chemistry (Sazonov et al., 2013).
Electrochemical and Spectroelectrochemical Properties : Studies on phthalocyanines bearing this compound have revealed insights into their electrochemical and spectroelectrochemical properties, which could be beneficial for various applications like sensors or photovoltaics (Feridun et al., 2019).
Crystal Structure Analysis : The crystal structures of its isomers have been analyzed, contributing to the understanding of its physical properties and potential applications in material science (Shinkre et al., 2008).
Charge-Transport Material : Its charge-transport properties have been explored through quantum chemical methods, indicating its potential as an efficient material in electronic devices (Irfan et al., 2015).
In Vitro Anti-Cancer Activities : Some derivatives of this compound have been synthesized and tested for anti-tumor activities against the human breast cancer cell line MCF-7 (Özen et al., 2016).
Liquid Crystal and Fluorescence Applications : Its use in synthesizing liquid crystals with high fluorescence in both solid and solution states has been documented, showcasing its potential in optoelectronic applications (Guo et al., 2017).
Antioxidant Capacity : The compound has been involved in the synthesis of dimers with higher antioxidant capacity, which can be applied in the development of bioactive compounds (Adelakun et al., 2012).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFKZSOPMQHDN-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile | |
CAS RN |
21132-40-1 | |
| Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




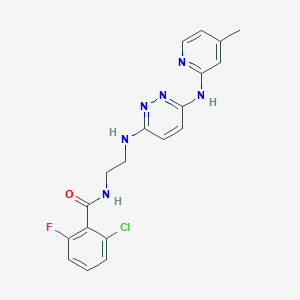
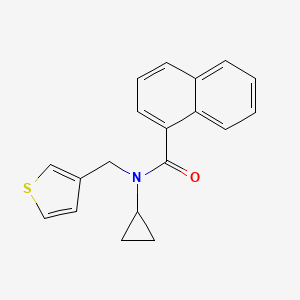
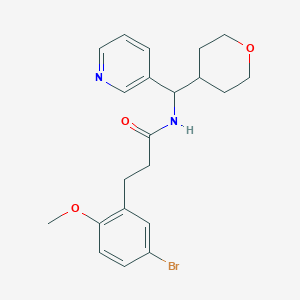

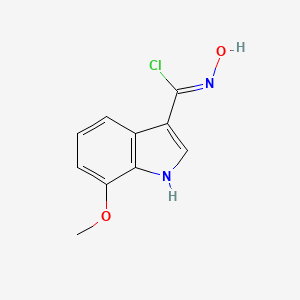



![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

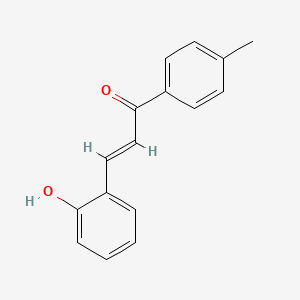

![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)